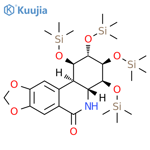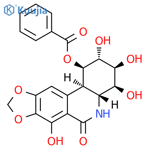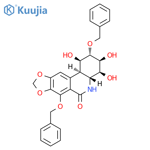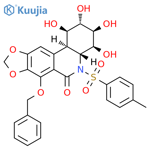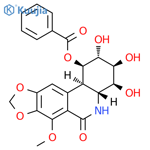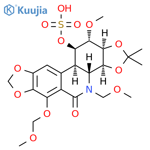- A Concise Total Synthesis of (+)-Pancratistatin from D-Glucose Featuring the Henry Reaction, Asian Journal of Organic Chemistry, 2013, 2(4), 299-302
Cas no 96203-70-2 (Pancratistatin)
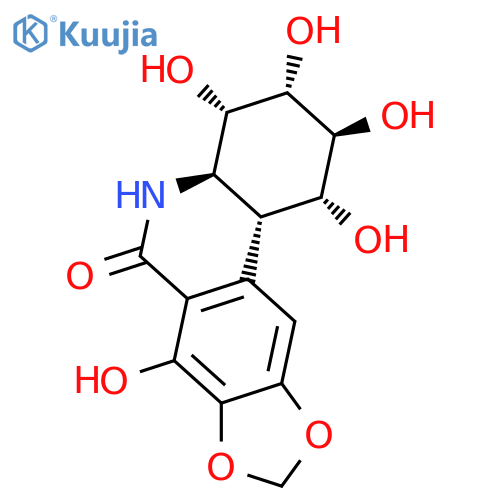
Pancratistatin 化学的及び物理的性質
名前と識別子
-
- Pancratistatin
- (1R,2S,3S,4S,4aR,11bR)-1,2,3,4,7-pentahydroxy-2,3,4,4a,5,11b-hexahydro-1H-[1,3]dioxolo[4,5-j]phenanthridin-6-one
- Pancuronium Bromide
- (1R,2S,3S,4S,4aR,11bR)-1,3,4,4a,5,11b-Hexahydro-1,2,3,4,7-pentahydroxy[1,3]dioxolo[4,5-j]phenanthridin-6(2H)-one (ACI)
- [1,3]Dioxolo[4,5-j]phenanthridin-6(2H)-one, 1,3,4,4a,5,11b-hexahydro-1,2,3,4,7-pentahydroxy-, [1R-(1α,2β,3α,4α,4aα,11bβ)]- (ZCI)
- (+)-Pancratistatin
- NSC 349156
- Pancratistatine
- NSC-349156
- (1,3)Dioxolo(4,5-j)phenanthridin-6(2H)-one, 1,3,4,4a,5,11b-hexahydro-1,2,3,4,7-pentahydroxy-, (1R-(1alpha,2beta,3alpha,4alpha,4aalpha,11bbeta))-
- NCI60_003105
- Q7130395
- 96203-70-2
- CHEBI:7906
- SMP1_000217
- (1,3)Dioxolo(4,5-j)phenanthridin-6(2H)-one, 1,3,4,4a,5,11b-hexahydro-1,2,3,4,7-pentahydroxy-, (1R,2S,3S,4S,4aR,11bR)-
- DTXSID501315881
- 4GUM4B7K5B
- NSC349156
- (1R,2S,3S,4S,4aR,11bR)-1,3,4,4a,5,11b-Hexahydro-1,2,3,4,7-pentahydroxy(1,3)dioxolo(4,5-j)phenanthridin-6(2H)-one
- UNII-4GUM4B7K5B
- MLS002701837
- VREZDOWOLGNDPW-ALTGWBOUSA-N
- B844009K070
- [1,3]Dioxolo[4,5-j]phenanthridin-6(2H)-one, 1,3,4,4a,5,11b-hexahydro-1,2,3,4,7-pentahydroxy-, (1R,2S,3S,4S,4aR,11bR)-
- NS00126096
- CHEMBL419335
- [1,5-j]phenanthridin-6(2H)-one, 1,3,4,4a,5,11b-hexahydro-1,2,3,4,7-pentahydroxy-,
- (1R,2S,3S,4S,4aR,11bR)-1,3,4,4a,5,11b-Hexahydro-1,2,3,4,7-pentahydroxy[1,3]dioxolo[4,5-j]phenanthridin-6(2H)-one
- [1,3]Dioxolo[4,5-j]phenanthridin-6(2H)-one, 1,3,4,4a,5,11b-hexahydro-1,2,3,4,7-pentahydroxy-, [1R-(1alpha,2beta,3alpha,4alpha,4aalpha,11bbeta)]-
- SCHEMBL93612
- C08535
- HY-102010
- CS-0022453
- SMR001565430
- GLXC-02877
- DA-56579
- (1R,2S,3S,4S,4aR,11bR)-1,3,4,4a,5,11b-hexahydro-1,2,3,4,7-pentahydroxy-[1,3]Dioxolo[4,5-j]phenanthridin-6(2H)-one; [1R-(1a,2ss,3a,4a,4aa,11bss)]-1,3,4,4a,5,11b-hexahydro-1,2,3,4,7-pentahydroxy-[1,3]Dioxolo[4,5-j]phenanthridin-6(2H)-one; (+)-Pancratistatin; NSC 349156; Pancratistatine
-
- インチ: 1S/C14H15NO8/c16-8-5-3-1-4-13(23-2-22-4)9(17)6(3)14(21)15-7(5)10(18)12(20)11(8)19/h1,5,7-8,10-12,16-20H,2H2,(H,15,21)/t5-,7-,8-,10+,11+,12+/m1/s1
- InChIKey: VREZDOWOLGNDPW-ALTGWBOUSA-N
- SMILES: O[C@H]1[C@H](O)[C@@H](O)[C@@H](O)[C@H]2[C@H]1C1C=C3OCOC3=C(O)C=1C(N2)=O
計算された属性
- 精确分子量: 325.08
- 同位素质量: 325.08
- 同位体原子数: 0
- 水素結合ドナー数: 6
- 氢键受体数量: 8
- 重原子数量: 23
- 回転可能化学結合数: 0
- 複雑さ: 503
- 共价键单元数量: 1
- 原子立体中心数の決定: 6
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: -1.6
- トポロジー分子極性表面積: 149A^2
じっけんとくせい
- 密度みつど: 1.824
- Boiling Point: 661.426°C at 760 mmHg
- フラッシュポイント: 353.818°C
- Refractive Index: 1.752
- PSA: 148.71000
- LogP: -1.89750
Pancratistatin Pricemore >>
| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | P173600-2.5mg |
Pancratistatin |
96203-70-2 | 2.5mg |
$ 804.00 | 2023-09-06 | ||
| TRC | P173600-5mg |
Pancratistatin |
96203-70-2 | 5mg |
$ 1384.00 | 2023-09-06 | ||
| TRC | P173600-.5mg |
Pancratistatin |
96203-70-2 | 5mg |
$178.00 | 2023-05-17 | ||
| MedChemExpress | HY-102010-1mg |
Pancratistatin |
96203-70-2 | 1mg |
¥7000 | 2024-07-20 | ||
| TRC | P173600-0.5mg |
Pancratistatin |
96203-70-2 | 0.5mg |
$ 145.00 | 2022-06-03 | ||
| A2B Chem LLC | AY10075-2mg |
Pancratistatin |
96203-70-2 | ≥98% | 2mg |
$1177.00 | 2024-07-18 | |
| A2B Chem LLC | AY10075-5mg |
Pancratistatin |
96203-70-2 | 5mg |
$1366.00 | 2023-12-29 | ||
| A2B Chem LLC | AY10075-2.5mg |
Pancratistatin |
96203-70-2 | 2.5mg |
$844.00 | 2023-12-29 |
Pancratistatin 合成方法
Synthetic Circuit 1
1.2 Reagents: Dowex 50W-X8
Synthetic Circuit 2
1.2 Reagents: tert-Butyl hydroperoxide Solvents: Decane ; -78 °C; 30 min, -78 °C
1.3 Reagents: Sodium thiosulfate , Ammonium chloride Solvents: Water ; -78 °C → rt
- Synthesis of aminocyclitol pancratistatin derivatives via metal catalyzed de-aromative 1,2-carbo-amination, United States, , ,
Synthetic Circuit 3
- Antineoplastic Agents. 450. Synthesis of (+)-Pancreatistatin from (+)-Narciclasine as Relay, Journal of Organic Chemistry, 2001, 66(8), 2583-2587
Synthetic Circuit 4
1.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized, 0 °C
- Enantioselective Synthesis of Isocarbostyril Alkaloids and Analogs Using Catalytic Dearomative Functionalization of Benzene, Journal of the American Chemical Society, 2019, 141(1), 657-670
Synthetic Circuit 5
- Convergent Synthesis of Pancratistatin from Piperonal and Xylose, European Journal of Organic Chemistry, 2009, (27), 4666-4673
Synthetic Circuit 6
1.2 Reagents: Acetic acid , Zinc Solvents: Water ; 4 h, rt → 100 °C; 100 °C → rt; 10 min, rt → 0 °C
- Total Synthesis of (+)-Pancratistatin by the Rh(III)-Catalyzed Addition of a Densely Functionalized Benzamide to a Sugar-Derived Nitroalkene, Organic Letters, 2017, 19(11), 2985-2988
Synthetic Circuit 7
- First Total Synthesis of (+)-Pancratistatin: An Unusual Set of Problems, Journal of the American Chemical Society, 1995, 117(12), 3643-4
Synthetic Circuit 8
1.2 Reagents: Acetic acid ; neutralized
- Enantioselective Synthesis of Protected Nitrocyclohexitols with Five Stereocenters. Total Synthesis of (+)-Pancratistatin, Journal of Organic Chemistry, 2012, 77(24), 11377-11382
Synthetic Circuit 9
1.2 Reagents: tert-Butyl hydroperoxide Solvents: Decane ; -78 °C; 30 min, -78 °C
1.3 Reagents: Sodium thiosulfate , Ammonium chloride Solvents: Water
- Synthesis of (+)-Pancratistatins via Catalytic Desymmetrization of Benzene, Journal of the American Chemical Society, 2017, 139(44), 15656-15659
Synthetic Circuit 10
1.2 Reagents: Hydrochloric acid Solvents: Water
- Preparation and functionalization of isocarbostyril alkaloids as anticancer agents, World Intellectual Property Organization, , ,
Synthetic Circuit 11
- Asymmetric Total Synthesis of (+)-Pancratistatin, Journal of the American Chemical Society, 1995, 117(40), 10143-4
Synthetic Circuit 12
- Synthesis of pancratistatin, World Intellectual Property Organization, , ,
Synthetic Circuit 13
1.2 Solvents: Methanol ; 2 h, -78 °C → 0 °C
- A concise synthesis of (+)-pancratistatin using pinitol as a chiral building block, Tetrahedron Letters, 2006, 47(22), 3707-3710
Pancratistatin Raw materials
- (1R,2R,3S,4S,4aR,11bR)-1-(Benzoyloxy)-1,3,4,4a,5,11b-hexahydro-2,3,4,7-tetrahydroxy[1,3]dioxolo[4,5-j]phenanthridin-6(2H)-one
- [1,3]Dioxolo[4,5-j]phenanthridin-6(2H)-one, 1,3,4,4a,5,11b-hexahydro-1,2,3,4-tetrahydroxy-5-[(4-methylphenyl)sulfonyl]-7-(phenylmethoxy)-, [1R-(1α,2β,3α,4α,4aα,11bβ)]-
- (1R,2S,3S,4S,4aR,11bR)-1,3,4,4a,5,11b-Hexahydro-1,2,3,4-tetrakis[(trimethylsilyl)oxy][1,3]dioxolo[4,5-j]phenanthridin-6(2H)-one
- [1,3]Dioxolo[4,5-j]phenanthridin-6(2H)-one, 1-(benzoyloxy)-1,3,4,4a,5,11b-hexahydro-2,3,4-trihydroxy-7-methoxy-, [1R-(1α,2β,3α,4α,4aα,11bβ)]-
- (3aS,3bR,10bR,11R,12R,12aS)-3b,4,10b,11,12,12a-Hexahydro-12-methoxy-6-(methoxymethoxy)-4-(methoxymethyl)-2,2-dimethyl-11-(sulfooxy)bis[1,3]dioxolo[4,5-c:4′,5′-j]phenanthridin-5(3aH)-one
- (1R,2S,3S,4S,4aR,11bR)-1,3,4,4a,5,11b-Hexahydro-1,3,4-trihydroxy-2,7-bis(phenylmethoxy)[1,3]dioxolo[4,5-j]phenanthridin-6(2H)-one
Pancratistatin Preparation Products
Pancratistatin 関連文献
-
Olaia Nieto-García,Hugo Lago-Santomé,Fernando Cagide-Fagín,Juan Carlos Ortiz-Lara,Ricardo Alonso Org. Biomol. Chem. 2012 10 825
-
Olaia Nieto-García,Ricardo Alonso Org. Biomol. Chem. 2013 11 515
-
Zhong Jin,Guangmin Yao Nat. Prod. Rep. 2019 36 1462
-
Juan Carlos Ortiz,Lidia Ozores,Fernando Cagide-Fagín,Ricardo Alonso Chem. Commun. 2006 4239
-
5. Isolation and structure of pancratistatinGeorge R. Pettit,Venkatswamy Gaddamidi,Gordon M. Cragg,Delbert L. Herald,Yoneo Sagawa J. Chem. Soc. Chem. Commun. 1984 1693
-
6. Synthesis of 10b-R-hydroxy-pancratistatin via narciclasineGeorge R. Pettit,Noeleen Melody,Michael O'Sullivan,Michael A. Thompson,Delbert L. Herald,Brian Coates J. Chem. Soc. Chem. Commun. 1994 2725
-
Juan Carlos Ortiz,Lidia Ozores,Fernando Cagide-Fagín,Ricardo Alonso Chem. Commun. 2006 4239
-
Zhong Jin Nat. Prod. Rep. 2009 26 363
-
Rebecca M. Wilson,Samuel J. Danishefsky Chem. Soc. Rev. 2007 36 1207
-
Maomao He,Chunrong Qu,Oude Gao,Xianming Hu,Xuechuan Hong RSC Adv. 2015 5 16562
Pancratistatinに関する追加情報
Exploring Pancratistatin (CAS No. 96203-70-2): A Promising Natural Compound in Modern Therapeutics
In recent years, the search for novel bioactive compounds derived from natural sources has gained significant traction, with Pancratistatin (CAS No. 96203-70-2) emerging as a focal point of scientific interest. This alkaloid, isolated from the Pancratium littorale and related Amaryllidaceae plants, has demonstrated remarkable potential in cancer research, apoptosis induction, and neuroprotective applications. Its unique mechanism of action, targeting mitochondria in cancer cells while sparing healthy tissues, positions it as a promising candidate for targeted therapy—a hot topic in precision medicine discussions.
The growing public interest in natural anticancer agents aligns with frequent search queries like "plant-based cancer treatments" and "Pancratistatin clinical trials." Researchers have highlighted its ability to selectively induce programmed cell death in malignant cells, a property that addresses the critical need for therapies with reduced side effects—a major concern among patients exploring alternative oncology options. Studies published in journals such as Journal of Natural Products detail its efficacy against various cancer cell lines, including those resistant to conventional chemotherapy.
From a biochemical perspective, Pancratistatin (CAS No. 96203-70-2) belongs to the phenanthridone alkaloids class, characterized by a distinctive tetracyclic structure. This molecular architecture enables interactions with Bcl-2 family proteins, modulating apoptotic pathways—a subject frequently searched in molecular oncology forums. Unlike many cytotoxic agents, it exhibits minimal toxicity to normal cells at therapeutic concentrations, making it a standout in discussions about "selective chemotherapeutic agents."
The compound's potential extends beyond oncology. Recent investigations explore its role in neurodegenerative disease management, particularly in modulating oxidative stress and mitochondrial dysfunction—key factors in conditions like Alzheimer's and Parkinson's diseases. This dual applicability in cancer and neurological disorders responds to trending searches about "multi-target natural compounds" and "mitochondria-targeting drugs."
Despite its promise, challenges remain in Pancratistatin production and bioavailability optimization. Current research focuses on synthetic analogs and nanoparticle delivery systems to overcome these limitations—topics frequently appearing in pharmaceutical development literature. The compound's scarcity in natural sources has spurred interest in total synthesis methods, with several research groups publishing innovative routes in Organic Letters and similar journals.
From an SEO perspective, content around Pancratistatin mechanisms, source plants, and comparison with taxol (another plant-derived anticancer agent) ranks highly, reflecting public curiosity. The compound's unique selective cytotoxicity profile often draws comparisons to vinblastine and camptothecin in scientific discourse, making these terms valuable for contextual linking in professional content.
Ongoing studies investigate Pancratistatin's synergy with conventional therapies, addressing search queries about "combination cancer treatments." Preliminary data suggest enhanced efficacy when paired with radiotherapy or certain kinase inhibitors, though clinical validation remains pending. This aligns with the medical community's growing emphasis on integrative treatment approaches—a dominant theme in contemporary cancer care discussions.
In conclusion, Pancratistatin (CAS No. 96203-70-2) represents a fascinating intersection of natural product chemistry and translational medicine. Its development trajectory mirrors increasing public and scientific interest in eco-pharmacognosy and sustainable drug discovery—topics gaining visibility in both academic circles and mainstream health dialogues. As research progresses, this compound may well redefine aspects of targeted molecular therapy in the coming decade.
96203-70-2 (Pancratistatin) Related Products
- 217479-61-3(2-(Bromomethyl)-1,3,5-Trichloro-Benzene)
- 2171313-78-1(5-amino-1-isopropyl-N,N-dipropyl-1H-pyrazole-4-carboxamide)
- 2378503-59-2(6-Azaspiro[3.4]octan-2-ol, hydrochloride (1:1), cis-)
- 1351587-24-0(2-(phenoxymethyl)-1-(piperidin-4-yl)methyl-1H-1,3-benzodiazole dihydrochloride)
- 923173-93-7(N-2-(4-methylphenyl)-4-oxo-4H-chromen-6-ylcyclohexanecarboxamide)
- 890600-19-8(N-(5-chloro-2-methylphenyl)-2-4-(4-fluorophenyl)piperazin-1-ylacetamide)
- 162401-70-9(4-(Difluoromethoxy)-3-methoxybenzaldehyde)
- 1251388-28-9([1-(2-chloro-4-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine)
- 1261810-07-4(Dimethyl-[3-(2,4,5-trichloro-cyclohexa-2,4-dienyl)phenyl]-amine)
- 1352548-97-0((R)-2-((2-Fluorophenoxy)methyl)oxirane)





